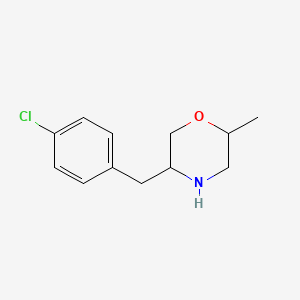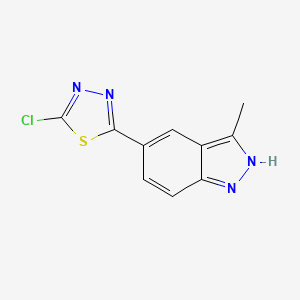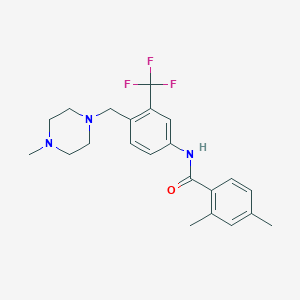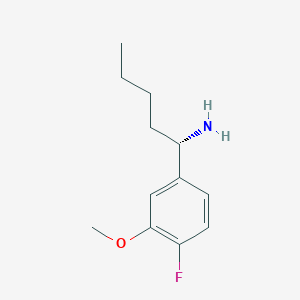
3-Chloro-2-isopropylaniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Chloro-2-isopropylaniline is an aromatic amine with the molecular formula C9H12ClN This compound is characterized by a chloro group and an isopropyl group attached to the benzene ring, along with an amino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 3-Chloro-2-isopropylaniline can be synthesized through several methods. One common approach involves the nitration of 3-chloro-2-isopropylbenzene followed by reduction of the nitro group to an amino group. The nitration is typically carried out using a mixture of concentrated nitric acid and sulfuric acid, while the reduction can be achieved using catalytic hydrogenation or chemical reducing agents like iron and hydrochloric acid .
Industrial Production Methods: In an industrial setting, the production of this compound often involves large-scale nitration and reduction processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Continuous flow reactors and advanced purification techniques are employed to enhance efficiency and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions: 3-Chloro-2-isopropylaniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso, nitro, or azo compounds.
Reduction: The chloro group can be reduced to a hydrogen atom under specific conditions.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in the presence of a base.
Major Products Formed:
Oxidation: Formation of nitroso, nitro, or azo derivatives.
Reduction: Formation of 2-isopropylaniline.
Substitution: Formation of various substituted anilines depending on the nucleophile used.
Applications De Recherche Scientifique
3-Chloro-2-isopropylaniline has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of dyes, pigments, and other aromatic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients.
Industry: Utilized in the production of agrochemicals, polymers, and specialty chemicals.
Mécanisme D'action
The mechanism of action of 3-Chloro-2-isopropylaniline involves its interaction with various molecular targets. The amino group can form hydrogen bonds and interact with enzymes or receptors, influencing biological pathways. The chloro and isopropyl groups can affect the compound’s lipophilicity and membrane permeability, impacting its distribution and activity within biological systems .
Comparaison Avec Des Composés Similaires
2-Chloroaniline: Lacks the isopropyl group, making it less lipophilic.
3-Chloroaniline: Similar structure but without the isopropyl group.
2-Isopropylaniline: Similar structure but without the chloro group.
Uniqueness: 3-Chloro-2-isopropylaniline is unique due to the presence of both chloro and isopropyl groups, which confer distinct chemical and physical properties.
Propriétés
Formule moléculaire |
C9H12ClN |
|---|---|
Poids moléculaire |
169.65 g/mol |
Nom IUPAC |
3-chloro-2-propan-2-ylaniline |
InChI |
InChI=1S/C9H12ClN/c1-6(2)9-7(10)4-3-5-8(9)11/h3-6H,11H2,1-2H3 |
Clé InChI |
BLLIICMFQDJIES-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=C(C=CC=C1Cl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-Oxo-7H-[1,2,4]triazolo[5,1-b][1,3]thiazine-6-carboxylic acid](/img/structure/B12972176.png)


![6-Bromo-1-isopropyl-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde](/img/structure/B12972198.png)




![(s)-2-Amino-3-(3h-benzo[e]indol-1-yl)propanoic acid](/img/structure/B12972230.png)





